8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine
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Overview
Description
8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine can be achieved through a one-pot protocol. This involves the condensation of various 1,n-diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . The reaction conditions are typically mild, and the process is efficient, making it suitable for industrial production.
Chemical Reactions Analysis
8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: The compound is being explored for its potential therapeutic applications, including its use in the development of drugs for treating neurological disorders.
Industry: It is used as an intermediate in the production of dyes and photographic materials.
Mechanism of Action
The mechanism of action of 8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets. For instance, it inhibits human BACE2 by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can modulate various biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine can be compared with other imidazo[1,5-a]pyrimidine derivatives such as:
Alpidem: An anxiolytic drug.
Soraprazan: An anti-ulcer agent.
Zolpidem: A sedative.
Olprinone: A heart-failure drug.
These compounds share a similar core structure but differ in their substituents, which confer unique biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8,8-diphenyl-3,4-dihydro-2H-imidazo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C18H18N4/c19-17-21-18(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-20-12-7-13-22(16)17/h1-6,8-11H,7,12-13H2,(H2,19,21) |
InChI Key |
UFWSJOVQEPTPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(N=C(N2C1)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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